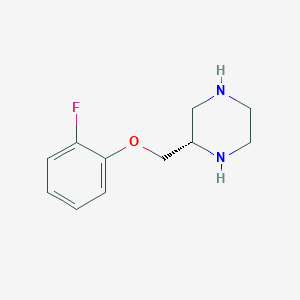
(S)-2-((2-Fluorophenoxy)methyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-((2-Fluorophenoxy)methyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenoxy group attached to a piperazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-((2-Fluorophenoxy)methyl)piperazine typically involves the reaction of (S)-piperazine with 2-fluorophenol in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired stereochemistry is maintained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of catalysts and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: The compound can be reduced to form different reduced products, depending on the reagents and conditions used.
Substitution: It can participate in substitution reactions where the fluorophenoxy group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions may involve the use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-((2-Fluorophenoxy)methyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-((2-Fluorophenoxy)methyl)piperazine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorophenoxy group plays a crucial role in modulating the compound’s activity and selectivity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
- (S)-2-((2-Chlorophenoxy)methyl)piperazine
- (S)-2-((2-Bromophenoxy)methyl)piperazine
- (S)-2-((2-Methylphenoxy)methyl)piperazine
Comparison: (S)-2-((2-Fluorophenoxy)methyl)piperazine is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Compared to its chlorinated, brominated, and methylated analogs, the fluorinated compound may exhibit different reactivity, stability, and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H15FN2O |
|---|---|
Molekulargewicht |
210.25 g/mol |
IUPAC-Name |
(2S)-2-[(2-fluorophenoxy)methyl]piperazine |
InChI |
InChI=1S/C11H15FN2O/c12-10-3-1-2-4-11(10)15-8-9-7-13-5-6-14-9/h1-4,9,13-14H,5-8H2/t9-/m0/s1 |
InChI-Schlüssel |
RYRYCRUJRYUESP-VIFPVBQESA-N |
Isomerische SMILES |
C1CN[C@@H](CN1)COC2=CC=CC=C2F |
Kanonische SMILES |
C1CNC(CN1)COC2=CC=CC=C2F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



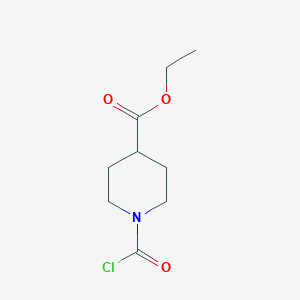



![5-Hydroxy-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylic acid](/img/structure/B13331714.png)

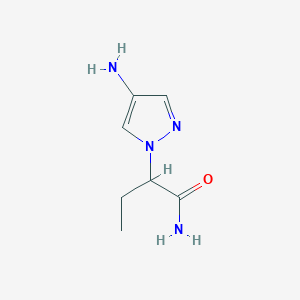
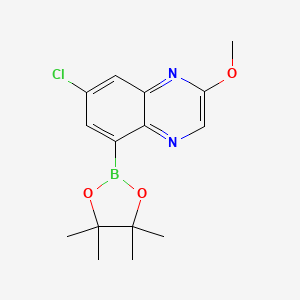
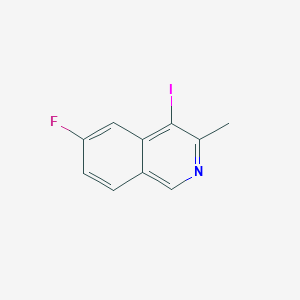
![1-(Chloromethyl)-3-(3-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B13331739.png)

![8-Azaspiro[4.5]decane-2-carboxylic acid hydrochloride](/img/structure/B13331760.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B13331761.png)
